Rabeximod

Description

may be useful in treating autoimmune disorders

Structure

3D Structure

Properties

CAS No. |

872178-65-9 |

|---|---|

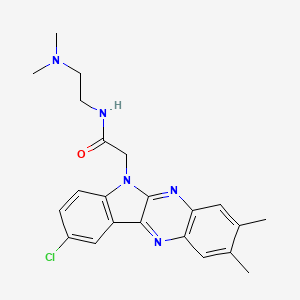

Molecular Formula |

C22H24ClN5O |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

2-(9-chloro-2,3-dimethylindolo[3,2-b]quinoxalin-6-yl)-N-[2-(dimethylamino)ethyl]acetamide |

InChI |

InChI=1S/C22H24ClN5O/c1-13-9-17-18(10-14(13)2)26-22-21(25-17)16-11-15(23)5-6-19(16)28(22)12-20(29)24-7-8-27(3)4/h5-6,9-11H,7-8,12H2,1-4H3,(H,24,29) |

InChI Key |

PDNNUMNEXITLCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C3C(=N2)C4=C(N3CC(=O)NCCN(C)C)C=CC(=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ROB-803; ROB-803; ROB-803; Rabeximod. |

Origin of Product |

United States |

Foundational & Exploratory

Rabeximod's Mechanism of Action in Rheumatoid Arthritis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeximod is a first-in-class, orally available small molecule immunomodulator in clinical development for the treatment of rheumatoid arthritis (RA). Its primary mechanism of action centers on the selective targeting of pro-inflammatory macrophages and the modulation of their differentiation and activation, representing a novel therapeutic strategy in RA. This compound has demonstrated efficacy in preclinical animal models of arthritis and has completed Phase II clinical trials. Recent advancements have led to the identification of its specific molecular target, although this information is not yet publicly disclosed. This document provides an in-depth overview of the current understanding of this compound's mechanism of action, based on available preclinical and clinical data.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by targeting the activation and differentiation of key myeloid cells implicated in the pathogenesis of rheumatoid arthritis, namely macrophages and dendritic cells.[1][2] Unlike broad-spectrum immunosuppressants, this compound exhibits a more targeted approach, focusing on specific subsets of inflammatory cells.

Cellular Targets: Inflammatory Macrophages and Dendritic Cells

The primary cellular targets of this compound are monocytes and their differentiated progeny, including pro-inflammatory macrophages and monocyte-derived dendritic cells (MDCs).[2][3] In the inflamed synovium of RA patients, these cells are crucial drivers of inflammation, producing a plethora of pro-inflammatory cytokines, presenting autoantigens, and contributing to joint destruction.

Studies have shown that this compound preferentially affects the viability of monocytes over lymphocytes.[3] It impairs the in vitro differentiation of human monocytes into pro-inflammatory MDCs and allostimulated macrophages. However, it does not affect the differentiation of monocytes into anti-inflammatory macrophages, suggesting a selective action on the inflammatory subsets of these cells.

Modulation of Toll-Like Receptor (TLR) Signaling

This compound's action is initiated downstream of Toll-Like Receptor 2 (TLR2) and Toll-Like Receptor 4 (TLR4) stimulation. TLRs are pattern recognition receptors that, upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), trigger intracellular signaling cascades that lead to the production of inflammatory cytokines.

In preclinical models, this compound effectively prevented arthritis during the time window of TLR2 or TLR4 ligand-mediated activation of inflammatory macrophages. Its efficacy in TLR4-deficient mice stimulated with a TLR2 ligand confirmed that its mechanism is downstream of TLR activation.

Effects on Antigen Presentation and T-Cell Activation

A key consequence of this compound's effect on macrophages and dendritic cells is the impairment of their antigen-presenting capabilities. Treatment with this compound leads to a significant reduction in the allostimulatory ability of MDCs and pro-inflammatory macrophages. This suggests that this compound can temper the activation of T-cells by these antigen-presenting cells, a critical step in the autoimmune response in RA. Furthermore, this compound was found to decrease the ability of MDCs to take up antigens via pinocytosis.

Inhibition of Pro-inflammatory Cytokine Production

This compound has been shown to reduce the production of key pro-inflammatory cytokines that are central to the pathophysiology of RA. In vitro studies using peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages (MDMs) have demonstrated that this compound treatment leads to a reduction in the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This inhibitory effect on cytokine production is time-dependent, being more pronounced when the drug is administered close to the time of cellular stimulation.

Preclinical and Clinical Evidence

Preclinical Data

This compound has demonstrated efficacy in various animal models of rheumatoid arthritis, including collagen-induced arthritis (CIA) and collagen antibody-induced arthritis (CAIA). In these models, administration of this compound led to a reduction in disease severity. Notably, there appears to be a specific therapeutic window for optimal efficacy, coinciding with the migration of inflammatory cells into the joints.

Quantitative Data Summary

While specific IC50 values and detailed dose-response curves are not consistently reported in publicly available literature, the following table summarizes the qualitative effects observed in preclinical studies.

| Parameter | Cell/Animal Model | Effect of this compound | Reference |

| Arthritis Severity | Collagen Antibody-Induced Arthritis (CAIA) in mice | Efficiently prevented arthritis | |

| Arthritis Severity | Collagen-Induced Arthritis (CIA) in mice | Reduced disease severity | |

| TNF-α Production | In vitro stimulated macrophages | Inhibition of production | |

| IL-6 and TNF-α Production | TLR-stimulated PBMCs and MDMs | Reduction in production | |

| Monocyte Differentiation | Human monocytes in vitro | Impaired differentiation into MDCs and pro-inflammatory macrophages | |

| Allostimulatory Ability | Human MDCs and pro-inflammatory macrophages | Significant reduction | |

| Antigen Uptake | Human MDCs | Significant decrease in pinocytosis |

Clinical Data

This compound has been evaluated in a Phase IIa clinical trial (NCT00525213) involving 224 patients with moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate. While the study did not meet its primary endpoint at 12 weeks, a beneficial effect was observed at 16 weeks, suggesting that a longer treatment duration may be required to observe the full therapeutic potential of the drug. Cyxone, the current developer of this compound, is planning a Phase IIb trial with a longer duration. This compound has been reported to be well-tolerated in clinical trials.

Signaling Pathways and Molecular Target

The precise molecular target of this compound has been a subject of investigation for a long time. However, in early 2024, Cyxone announced that they have successfully identified the biological target protein for this compound. This finding has been confirmed by an independent analysis and is expected to provide a more detailed understanding of its "first-in-class" mechanism of action. The identity of this target protein has not yet been publicly disclosed.

Based on the available data, a proposed signaling pathway for this compound's action is depicted below. It is important to note that the exact point of intervention by this compound downstream of TLR activation is still unknown.

Experimental Protocols

Detailed experimental protocols for the key studies on this compound are not fully available in the public domain. However, based on the methodologies described in the publications, the following are generalized outlines of the key experiments performed.

In Vitro Monocyte Differentiation and Macrophage Activation Assay

This assay is crucial for evaluating the effect of this compound on the differentiation and function of macrophages and dendritic cells.

Collagen Antibody-Induced Arthritis (CAIA) in Mice

The CAIA model is used to assess the in vivo efficacy of this compound in an antibody-mediated arthritis model.

-

Induction of Arthritis: Mice are injected intravenously or intraperitoneally with a cocktail of monoclonal antibodies against type II collagen.

-

LPS Challenge: A few days after the antibody injection, mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to synchronize and enhance the inflammatory response.

-

Treatment: this compound or a vehicle control is administered to the mice, typically daily, starting at a specific time point relative to the induction of arthritis.

-

Clinical Assessment: The severity of arthritis is monitored daily by scoring the inflammation in the paws based on a standardized scale.

-

Histological Analysis: At the end of the study, the joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Conclusion and Future Directions

This compound presents a promising and targeted therapeutic approach for rheumatoid arthritis by selectively modulating the function of pro-inflammatory macrophages and dendritic cells. Its mechanism of action, downstream of TLR signaling, and its ability to reduce the production of key inflammatory cytokines highlight its potential as a disease-modifying anti-rheumatic drug.

The recent identification of its specific molecular target is a significant milestone that will undoubtedly lead to a more profound understanding of its mechanism and may open up new avenues for the development of next-generation therapies. Future research will likely focus on elucidating the complete signaling cascade affected by this compound and further defining its clinical efficacy and safety profile in larger, longer-term clinical trials. The planned Phase IIb study will be critical in determining the future trajectory of this novel therapeutic agent for patients with rheumatoid arthritis.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. The novel anti-rheumatic compound this compound impairs differentiation and function of human pro-inflammatory dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AB0067 MODE OF ACTION AND TARGET INVESTIGATION OF THE NEW ANTI-RHEUMATIC DRUG this compound. | Annals of the Rheumatic Diseases [ard.bmj.com]

Rabeximod: A Deep Dive into an Immunomodulatory Candidate for Autoimmune Disease

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeximod is a clinical-stage, orally available, small molecule immunomodulatory drug candidate with a novel mechanism of action, positioning it as a potential first-in-class therapy for autoimmune diseases, particularly rheumatoid arthritis (RA). Developed by Cyxone, this compound selectively targets inflammatory macrophages, key orchestrators of the inflammatory cascade that drives tissue destruction in RA. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical data, and clinical development. It is intended to serve as a resource for researchers and drug development professionals interested in the evolving landscape of autoimmune disease therapeutics.

Mechanism of Action

This compound exerts its immunomodulatory effects by selectively targeting the differentiation and function of pro-inflammatory antigen-presenting cells (APCs), specifically monocyte-derived macrophages and dendritic cells.[1] This targeted approach aims to quell the inflammatory response at a critical juncture without causing broad immunosuppression.

Inhibition of Pro-inflammatory Macrophage and Dendritic Cell Differentiation

In vitro studies using human monocytes have demonstrated that this compound impairs the differentiation of these precursor cells into pro-inflammatory M1 macrophages and monocyte-derived dendritic cells (MDCs).[1] Notably, this compound does not affect the differentiation of anti-inflammatory M2 macrophages, suggesting a specific action on the inflammatory arms of the mononuclear phagocyte system.[1] This selective inhibition is crucial as it may preserve the beneficial, tissue-reparative functions of M2 macrophages.

Modulation of Toll-Like Receptor (TLR) Signaling

This compound's mechanism is understood to be downstream of Toll-like receptor (TLR) signaling.[2] TLRs are key pattern recognition receptors of the innate immune system that, upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), trigger inflammatory cascades. This compound has been shown to be effective in preclinical models where arthritis is enhanced by either TLR2 or TLR4 stimuli.[2] This indicates that this compound interferes with a common pathway downstream of these receptors, rather than acting as a direct TLR antagonist. The precise molecular interactions within the TLR signaling cascade are under investigation.

Identification of a Novel Molecular Target

Recent announcements from Cyxone have indicated the identification of a specific biological target protein for this compound. While the identity of this protein has not yet been publicly disclosed, this discovery is a significant milestone. It confirms this compound's first-in-class potential and provides a more detailed understanding of its molecular mechanism, which involves the selective functional inhibition of pro-inflammatory macrophages and dendritic cells at a fundamental level.

The proposed mechanism of action for this compound is illustrated in the following signaling pathway diagram:

References

- 1. The novel anti-rheumatic compound this compound impairs differentiation and function of human pro-inflammatory dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces arthritis severity in mice by decreasing activation of inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabeximod: A Targeted Approach to Modulating Pro-inflammatory Macrophages

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rabeximod is a synthetic, orally available small molecule that has demonstrated immunomodulatory properties, positioning it as a potential therapeutic agent for chronic inflammatory diseases such as rheumatoid arthritis.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a specific focus on its role in targeting pro-inflammatory macrophages. This document will delve into the available data on its effects on macrophage differentiation and function, present relevant experimental protocols, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: Preferential Targeting of Pro-inflammatory Macrophages

This compound exerts its immunomodulatory effects primarily by influencing the differentiation and function of myeloid antigen-presenting cells (APCs), particularly macrophages and dendritic cells.[1][2] The core of its mechanism lies in the selective impairment of the development of pro-inflammatory macrophage subsets, while leaving anti-inflammatory macrophages largely unaffected.[1]

Furthermore, this compound has been shown to suppress the activation of inflammatory cells downstream of Toll-like receptor (TLR) 2 and TLR4 signaling. This indicates that this compound acts on a crucial pathway for the initiation of the innate immune response, which is often dysregulated in chronic inflammatory conditions. By inhibiting the activation of macrophages in response to TLR ligands, this compound can effectively reduce the production of key pro-inflammatory mediators.

One study has also indicated that this compound treatment can lead to the downregulation of several pro-inflammatory genes in TLR-stimulated peripheral blood mononuclear cells (PBMCs), including CSF1. While the direct targeting of the CSF1 receptor (CSF1R) by this compound has not been established, this finding suggests a potential indirect influence on the CSF1/CSF1R signaling axis, which is critical for the survival, proliferation, and differentiation of macrophages.

Data Presentation

The following tables summarize the key quantitative and qualitative findings from preclinical studies on this compound.

Table 1: Effect of this compound on Monocyte Differentiation and Function

| Parameter | Cell Type | Effect of this compound | Reference |

| Differentiation | Pro-inflammatory Allostimulated Macrophages (Allo-Mϕs) | Impaired | |

| Anti-inflammatory Macrophages (AI-Mϕs) | No effect | ||

| Monocyte-Derived Dendritic Cells (MDCs) | Impaired | ||

| Function | Antigen Pinocytosis | Significantly decreased in MDCs | |

| Phagocytosis | No effect in Allo-Mϕs and AI-Mϕs | ||

| Allostimulatory Ability | Significantly reduced in MDCs and Allo-Mϕs |

Table 2: Effect of this compound on Cytokine Production and Gene Expression

| Molecule | Cell Type | Stimulus | Effect of this compound | Reference |

| Cytokines | TNF-α | TLR2/TLR4 ligands | Reduced production | |

| IL-6 | TLR2/TLR4 ligands | Reduced production | ||

| Gene Expression | IL-6 | TLR2/TLR4 ligands | Downregulated | |

| TNF-α | TLR2/TLR4 ligands | Downregulated | ||

| CSF1 | TLR2/TLR4 ligands | Downregulated | ||

| FCN1 | TLR2/TLR4 ligands | Downregulated | ||

| SPP1 | TLR2/TLR4 ligands | Downregulated |

Table 3: Effect of this compound on Cell Viability

| Cell Type | Effect of this compound | Reference |

| Monocytes (within PBMCs) | Preferentially affected (dose-dependent mortality) | |

| Lymphocytes (within PBMCs) | Less affected than monocytes |

Experimental Protocols

The following are representative protocols for the in vitro generation of human monocyte-derived macrophages, which can be adapted for studying the effects of this compound.

Protocol 1: Generation of Human Monocyte-Derived Macrophages (MDMs)

1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs): a. Obtain human buffy coats from healthy donors. b. Dilute the buffy coat with an equal volume of phosphate-buffered saline (PBS). c. Carefully layer the diluted blood over a Ficoll-Paque PLUS density gradient. d. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. e. Collect the mononuclear cell layer at the plasma-Ficoll interface. f. Wash the collected cells twice with PBS.

2. Monocyte Isolation: a. Use magnetic-activated cell sorting (MACS) with CD14 MicroBeads to positively select for monocytes from the PBMC population according to the manufacturer's instructions.

3. Macrophage Differentiation: a. Resuspend the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. b. Plate the cells at a density of 1 x 10^6 cells/mL in tissue culture plates. c. To generate M0 macrophages, supplement the culture medium with 50 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF). d. Incubate the cells for 6-7 days at 37°C in a 5% CO2 incubator, with a half-medium change containing fresh M-CSF on day 3.

Protocol 2: Polarization of Macrophages to Pro-inflammatory (M1) and Anti-inflammatory (M2) Phenotypes

1. M1 Polarization: a. After 6-7 days of differentiation into M0 macrophages, replace the culture medium with fresh RPMI-1640 medium. b. Add 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-gamma (IFN-γ) to the culture. c. Incubate for 24-48 hours.

2. M2 Polarization: a. After 6-7 days of differentiation into M0 macrophages, replace the culture medium with fresh RPMI-1640 medium. b. Add 20 ng/mL of interleukin-4 (IL-4) and 20 ng/mL of interleukin-13 (IL-13) to the culture. c. Incubate for 24-48 hours.

Note: To study the effect of this compound, the compound can be added at various concentrations at the start of the differentiation process or during the polarization step, with an appropriate vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

References

Rabeximod: A Modulator of TLR2 and TLR4 Downstream Signaling in Inflammatory Macrophages

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeximod is a small molecule immunomodulator that has shown promise in the treatment of inflammatory diseases, particularly rheumatoid arthritis. Its mechanism of action involves the targeted modulation of pro-inflammatory responses in myeloid cells. This document provides a comprehensive overview of this compound's effect on the downstream signaling pathways of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4). It is intended to serve as a technical guide, presenting available data on its efficacy, detailing relevant experimental protocols, and visualizing the complex signaling networks it influences. This compound acts downstream of TLR2 and TLR4 activation, impairing the differentiation of monocytes into pro-inflammatory macrophages and dendritic cells and reducing the production of key inflammatory cytokines. While the precise molecular target has been a subject of ongoing investigation, its functional effects on inflammatory signaling are evident.

Introduction to this compound

This compound (9-chloro-2,3-dimethyl-6-(N,N-dimethylaminoethylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline) is an orally available synthetic compound investigated for its anti-inflammatory properties.[1] Clinical development has primarily focused on its potential as a therapeutic for rheumatoid arthritis (RA), often in combination with methotrexate.[1][2] The primary cellular targets of this compound are monocytes and macrophages, key players in the innate immune response and drivers of chronic inflammation in autoimmune diseases.[1]

The Role of TLR2 and TLR4 in Inflammation

Toll-like receptors are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR2 and TLR4 are expressed on the surface of immune cells, including macrophages, and recognize specific pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

-

TLR2 primarily recognizes lipoproteins and peptidoglycan from gram-positive bacteria.

-

TLR4 , in conjunction with its co-receptor MD2, is the principal sensor for lipopolysaccharide (LPS) from gram-negative bacteria.

Upon ligand binding, TLR2 and TLR4 initiate intracellular signaling cascades that lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1), as well as Interferon Regulatory Factors (IRFs). These transcription factors drive the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes involved in the inflammatory process.

This compound's Mechanism of Action: Downstream of TLR2 and TLR4

This compound exerts its immunomodulatory effects by intervening in the signaling pathways downstream of TLR2 and TLR4 activation.[3] Studies have demonstrated that this compound does not directly inhibit the receptors themselves but rather targets a component or components of the subsequent intracellular signaling cascade. This leads to a reduction in the activation of inflammatory macrophages.

The primary consequences of this compound's action include:

-

Impaired differentiation of monocytes into pro-inflammatory monocyte-derived macrophages and dendritic cells.

-

Reduced production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Altered morphology of monocyte-derived macrophages.

While the precise molecular binding partner of this compound has been the focus of extensive research, recent announcements suggest its identification, which will further elucidate the specific point of intervention in these pathways.

Signaling Pathways

TLR4 activation leads to the recruitment of adaptor proteins and the initiation of two principal downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. TLR2 signaling primarily utilizes the MyD88-dependent pathway.

MyD88-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) to the activated TLR complex. This leads to the activation of IRAK kinases and the subsequent activation of TRAF6, which in turn activates the TAK1 complex. TAK1 is a critical upstream kinase that phosphorylates and activates both the IKK complex (leading to NF-κB activation) and MAP kinases (leading to AP-1 activation). The culmination of this pathway is the rapid production of pro-inflammatory cytokines.

TRIF-Dependent Pathway: This pathway is initiated by the recruitment of the adaptor protein TIR-domain-containing adapter-inducing interferon-β (TRIF). The TRIF-dependent pathway is responsible for the induction of type I interferons (e.g., IFN-β) through the activation of the transcription factor IRF3. It also contributes to a delayed phase of NF-κB activation.

Quantitative Data on this compound's Effects

The following tables summarize the available quantitative data on the effects of this compound on inflammatory responses in vitro.

Table 1: Effect of this compound on Cytokine Production in TLR-Stimulated Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-Derived Macrophages (MDMs)

| Cell Type | Stimulation | Cytokine | Effect of this compound | Time Point(s) |

| PBMCs | TLR2 or TLR4 agonist | IL-6 | Reduced production | 24 hours |

| PBMCs | TLR2 or TLR4 agonist | TNF-α | Reduced production | 24 hours |

| MDMs | TLR2 or TLR4 agonist | IL-6 | Reduced production | 10, 24, 48, 72 hours |

| MDMs | TLR2 or TLR4 agonist | TNF-α | Reduced production | 10, 24, 48, 72 hours |

| Data derived from a conference abstract and indicates a qualitative reduction. |

Table 2: Effect of this compound on Pro-inflammatory Gene Expression in TLR-Stimulated PBMCs

| Stimulation | Gene | Effect of this compound | Time Point |

| TLR2 or TLR4 agonist | IL-6 | Downregulation | 24 hours |

| TLR2 or TLR4 agonist | TNF-α | Downregulation | 24 hours |

| TLR2 or TLR4 agonist | CSF1 | Downregulation | 24 hours |

| TLR2 or TLR4 agonist | FCN1 | Downregulation | 24 hours |

| TLR2 or TLR4 agonist | SPP1 | Downregulation | 24 hours |

| Data derived from a conference abstract. |

Experimental Protocols

This section provides an overview of the standard methodologies used to investigate the effects of compounds like this compound on monocyte-to-macrophage differentiation and TLR-mediated cytokine production.

In Vitro Differentiation of Monocytes to Macrophages

This protocol describes a general method for generating monocyte-derived macrophages (MDMs) from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Whole blood or buffy coats

-

Ficoll-Paque or similar density gradient medium

-

RPMI-1640 or DMEM culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Recombinant human Macrophage Colony-Stimulating Factor (M-CSF) or Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

-

Cell culture flasks or plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation with Ficoll-Paque.

-

Monocyte Adhesion: Plate the isolated PBMCs in cell culture flasks or plates in serum-containing medium. Incubate for 2-4 hours to allow monocytes to adhere to the plastic surface.

-

Removal of Non-adherent Cells: Vigorously wash the plates with warm PBS or culture medium to remove non-adherent cells (lymphocytes).

-

Differentiation: Culture the adherent monocytes in complete medium supplemented with M-CSF (to generate M2-like macrophages) or GM-CSF (to generate M1-like macrophages) for 5-7 days. Replace the medium every 2-3 days.

-

Harvesting: Differentiated macrophages can be detached using cold PBS/EDTA and gentle scraping.

Measurement of Cytokine Production by ELISA

This protocol outlines the general steps for quantifying cytokine levels in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, recombinant cytokine standard, streptavidin-HRP, substrate, and stop solution)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add recombinant cytokine standards and cell culture supernatants to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Enzyme Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.

-

Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color gradient develops.

-

Stopping the Reaction: Add a stop solution to each well to terminate the reaction.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant cytokine standards. Use this curve to calculate the concentration of the cytokine in the unknown samples.

Conclusion

This compound represents a targeted immunomodulatory agent that selectively dampens pro-inflammatory responses mediated by macrophages downstream of TLR2 and TLR4 activation. Its ability to reduce the production of key inflammatory cytokines such as TNF-α and IL-6 underscores its therapeutic potential in chronic inflammatory diseases like rheumatoid arthritis. Further elucidation of its precise molecular target will undoubtedly pave the way for a more refined understanding of its mechanism of action and may open up new avenues for the development of next-generation anti-inflammatory therapies. The experimental frameworks provided in this guide offer a basis for the continued investigation of this compound and other novel immunomodulators.

References

- 1. AB0067 MODE OF ACTION AND TARGET INVESTIGATION OF THE NEW ANTI-RHEUMATIC DRUG this compound. | Annals of the Rheumatic Diseases [ard.bmj.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. This compound reduces arthritis severity in mice by decreasing activation of inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Cellular Targets of Rabeximod in Monocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeximod is a novel, orally available immunomodulatory compound that has shown promise in the treatment of autoimmune diseases, particularly rheumatoid arthritis. Its therapeutic effects are believed to stem from its specific targeting of inflammatory monocytes and macrophages, key players in the pathogenesis of chronic inflammation. This technical guide provides an in-depth overview of the known cellular and molecular targets of this compound in monocytes, summarizing key experimental findings, outlining putative signaling pathways, and presenting relevant experimental methodologies based on available scientific literature.

Core Mechanism of Action

This compound exerts its immunomodulatory effects primarily by interfering with the differentiation and activation of monocytes into pro-inflammatory antigen-presenting cells (APCs), such as M1 macrophages and dendritic cells.[1][2] This targeted action is crucial as it leaves the functions of anti-inflammatory macrophages largely unaffected, suggesting a favorable side-effect profile.[1][2] The drug appears to act downstream of Toll-like receptor (TLR) signaling, specifically TLR2 and TLR4, which are critical for initiating the innate immune response to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[3]

Data Presentation: Summary of this compound's Effects on Monocyte-Derived Cells

The following tables summarize the qualitative and semi-quantitative effects of this compound on various aspects of monocyte biology as described in the available literature. Due to the limited access to full-text articles, specific quantitative data (e.g., percentage inhibition, IC50 values) are not available.

Table 1: Effects of this compound on Monocyte Differentiation

| Cell Type | Effect of this compound | Reference |

| Pro-inflammatory Macrophages (M1) | Impaired differentiation from monocytes | |

| Monocyte-derived Dendritic Cells | Impaired differentiation from monocytes | |

| Anti-inflammatory Macrophages (M2) | No significant effect on differentiation |

Table 2: Effects of this compound on Monocyte-Derived Cell Function

| Function | Cell Type | Effect of this compound | Reference |

| Antigen Presentation | Pro-inflammatory Macrophages, Dendritic Cells | Reduced | |

| Pinocytosis (Antigen Uptake) | Monocyte-derived Dendritic Cells | Decreased | |

| Phagocytosis | Macrophages | No significant effect | |

| Allostimulatory Ability | Pro-inflammatory Macrophages, Dendritic Cells | Significantly reduced | |

| Pro-inflammatory Cytokine Production (TNF-α, IL-6) | Monocytes/Macrophages | Reduced |

Table 3: Gene Expression Changes Induced by this compound in TLR-Stimulated Peripheral Blood Mononuclear Cells (PBMCs)

| Gene | Function | Effect of this compound | Reference |

| IL-6 | Pro-inflammatory cytokine | Downregulation | |

| TNF-α | Pro-inflammatory cytokine | Downregulation | |

| CSF1 | Macrophage colony-stimulating factor | Downregulation | |

| FCN1 | Ficolin-1, involved in innate immunity | Downregulation | |

| SPP1 | Osteopontin, pro-inflammatory mediator | Downregulation |

Experimental Protocols

Detailed experimental protocols are not available in the public domain. However, based on the methodologies described in the abstracts of key studies, the following outlines the likely experimental approaches used to investigate the cellular targets of this compound.

In Vitro Differentiation and Treatment of Human Monocytes

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Cell Culture and Differentiation:

-

Pro-inflammatory Macrophages (M1): Purified monocytes are cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Anti-inflammatory Macrophages (M2): Purified monocytes are cultured in RPMI-1640 medium supplemented with FBS, penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

-

Monocyte-derived Dendritic Cells: Purified monocytes are cultured in RPMI-1640 medium supplemented with FBS, penicillin-streptomycin, GM-CSF, and Interleukin-4 (IL-4).

-

-

This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the cell culture medium at various concentrations at the onset of differentiation. A vehicle control (DMSO) is run in parallel.

-

Analysis: After a defined culture period (e.g., 5-7 days), cells are harvested for analysis of differentiation markers by flow cytometry (e.g., CD80, CD86, HLA-DR for M1/DCs; CD163, CD206 for M2s) and functional assays.

Functional Assays

-

Antigen Uptake Assays:

-

Pinocytosis: Cells are incubated with fluorescently labeled dextran (e.g., FITC-dextran) for a defined period. The uptake of dextran is quantified by flow cytometry.

-

Phagocytosis: Cells are incubated with fluorescently labeled beads or bacteria (e.g., pHrodo E. coli BioParticles). The engulfment of particles is quantified by flow cytometry or fluorescence microscopy.

-

-

Allostimulatory Assay (Mixed Lymphocyte Reaction):

-

Monocyte-derived APCs (stimulators) are treated with mitomycin C to prevent proliferation and then co-cultured with allogeneic T cells (responders) isolated from a different donor.

-

T cell proliferation is measured after several days of co-culture using methods such as [3H]-thymidine incorporation or CFSE dilution assays by flow cytometry.

-

-

Cytokine Production Analysis:

-

Cells are stimulated with TLR ligands (e.g., lipopolysaccharide [LPS] for TLR4, lipomannan for TLR2) in the presence or absence of this compound.

-

Supernatants are collected after 24-48 hours, and the concentrations of cytokines such as TNF-α and IL-6 are measured by enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis

-

RNA Isolation and qPCR: RNA is extracted from treated and untreated cells, and reverse transcribed to cDNA. The expression levels of target genes are quantified by quantitative real-time PCR (qPCR) using specific primers.

-

Transcriptomic Analysis: For a broader view of gene expression changes, techniques like microarray or RNA-sequencing can be employed.

Mandatory Visualizations

Signaling Pathway of this compound in Monocytes

The precise molecular target of this compound has been recently identified by the developing company, Cyxone, but has not yet been publicly disclosed. However, it is known to act downstream of TLR2 and TLR4 signaling. The following diagram illustrates a putative signaling pathway.

Caption: Putative signaling pathway of this compound in monocytes.

Experimental Workflow for Investigating this compound's Effects

The following diagram outlines a typical experimental workflow to assess the impact of this compound on monocyte differentiation and function.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The novel anti-rheumatic compound this compound impairs differentiation and function of human pro-inflammatory dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces arthritis severity in mice by decreasing activation of inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Rabeximod's Impact on Monocyte to Dendritic Cell Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabeximod is an immunomodulatory compound that has demonstrated a significant impact on the differentiation and function of myeloid antigen-presenting cells (APCs). This technical guide synthesizes the available preclinical data on the effects of this compound on the differentiation of monocytes into dendritic cells (DCs). This compound selectively impairs the development of pro-inflammatory monocyte-derived dendritic cells (MDCs), leading to reduced antigen presentation and T-cell activation capabilities. This targeted mechanism of action suggests its potential as a therapeutic agent in autoimmune diseases where these cells play a pathological role.

Core Mechanism of Action

This compound exerts its effects by intervening in the differentiation process of monocytes into pro-inflammatory APCs.[1][2][3] In vitro studies have consistently shown that this compound impairs the successful differentiation of monocytes into monocyte-derived dendritic cells (MDCs) and pro-inflammatory macrophages.[1][4] Notably, this inhibitory effect is selective, as the differentiation of monocytes into anti-inflammatory macrophages remains unaffected. The primary mechanism of this compound is understood to be downstream of Toll-like receptor (TLR) 2 and TLR4 signaling pathways, which are crucial for the activation of inflammatory responses.

Quantitative Effects on Dendritic Cell Differentiation and Function

While comprehensive dose-response data on specific cell surface markers is not extensively detailed in publicly available literature, the functional consequences of this compound treatment on monocyte-derived dendritic cells have been documented. The primary quantitative impacts are summarized below.

Table 1: Functional Consequences of this compound on Monocyte-Derived Dendritic Cells (MDCs)

| Functional Parameter | Effect of this compound Treatment | Quantitative Data Summary | Reference |

| Antigen Uptake (Pinocytosis) | Significant Decrease | A dose-dependent reduction in the ability of MDCs to pinocytose antigens has been observed. Specific IC50 values are not detailed in the primary literature. | |

| Allostimulatory Ability | Significant Reduction | This compound-treated MDCs show a markedly reduced capacity to stimulate the proliferation of allogeneic T-cells in mixed lymphocyte reactions (MLRs). | |

| Cytokine Secretion | Limited Effect | The influence of this compound on the secretion of major cytokines by APCs appears to be limited. |

Signaling Pathway and Experimental Workflows

The precise molecular target of this compound within the TLR signaling cascade has not been definitively identified in the available literature. However, its action is known to be downstream of TLR2 and TLR4 activation. The following diagrams illustrate the conceptual signaling pathway and a general experimental workflow for investigating the effects of this compound.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the literature on this compound.

Monocyte Isolation and Dendritic Cell Differentiation

This protocol describes the generation of monocyte-derived dendritic cells (MDCs) from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate Buffered Saline)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Recombinant human GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor)

-

Recombinant human IL-4 (Interleukin-4)

-

CD14 MicroBeads (for magnetic-activated cell sorting)

-

This compound (various concentrations)

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.

-

Monocyte Purification: Purify CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads and magnetic-activated cell sorting (MACS).

-

Cell Culture and Differentiation:

-

Resuspend the purified monocytes in complete RPMI 1640 medium.

-

Plate the cells at a density of 1 x 10^6 cells/mL in 6-well plates.

-

To induce differentiation into MDCs, supplement the culture medium with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).

-

For the experimental groups, add this compound at various concentrations at the initiation of the culture. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

-

Harvesting MDCs: After the incubation period, gently harvest the loosely adherent and suspension cells. These are the differentiated MDCs.

Flow Cytometry Analysis of Dendritic Cell Markers

This protocol is for the immunophenotypic analysis of MDCs to assess their differentiation and maturation state.

Materials:

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies against human: CD1a, CD14, CD80, CD86, and appropriate isotype controls.

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest the MDCs and wash them with cold FACS buffer.

-

Staining:

-

Resuspend the cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.

-

Add the pretitrated amounts of fluorochrome-conjugated antibodies to the cell suspension.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software, gating on the live cell population and assessing the expression levels of the markers of interest.

Pinocytosis Assay

This assay measures the antigen uptake capacity of MDCs via pinocytosis.

Materials:

-

Lucifer Yellow dye

-

Cold PBS with 2% FBS

-

MDCs generated with and without this compound

Procedure:

-

Incubation with Dye: Incubate MDCs (1 x 10^6 cells/mL) with Lucifer Yellow (1 mg/mL) for 1 hour at 37°C. As a negative control, incubate a parallel set of cells at 4°C.

-

Washing: Stop the uptake by adding cold PBS with 2% FBS and wash the cells extensively (at least 4 times) to remove extracellular dye.

-

Analysis: Analyze the fluorescence intensity of the cells by flow cytometry. The uptake is quantified as the mean fluorescence intensity (MFI) of the cells incubated at 37°C minus the MFI of the cells incubated at 4°C.

Mixed Lymphocyte Reaction (MLR)

This assay assesses the allostimulatory capacity of MDCs.

Materials:

-

MDCs (stimulator cells) generated with and without this compound

-

Allogeneic T-cells (responder cells), purified from a different donor's PBMCs

-

Complete RPMI 1640 medium

-

96-well round-bottom plates

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)

Procedure:

-

Cell Preparation:

-

Irradiate the MDCs (stimulator cells) to prevent their proliferation.

-

Purify T-cells from a non-HLA-matched donor.

-

-

Co-culture:

-

Plate the responder T-cells at a constant number (e.g., 1 x 10^5 cells/well) in a 96-well plate.

-

Add varying numbers of irradiated MDCs to create different stimulator-to-responder ratios (e.g., 1:10, 1:20, 1:40).

-

Culture for 5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Proliferation Measurement:

-

For the last 18 hours of culture, add [3H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.

-

Alternatively, use a non-radioactive method to assess proliferation according to the manufacturer's instructions.

-

-

Analysis: Proliferation is expressed as counts per minute (CPM) or another appropriate proliferation index.

Conclusion

This compound selectively hinders the differentiation of monocytes into pro-inflammatory monocyte-derived dendritic cells. This leads to a population of MDCs with a reduced capacity for antigen uptake and a significantly impaired ability to stimulate T-cell responses. These findings underscore the potential of this compound as a targeted immunomodulatory agent for the treatment of autoimmune and inflammatory diseases driven by aberrant myeloid APC activity. Further research is warranted to elucidate the precise molecular target of this compound to fully understand its mechanism of action and optimize its therapeutic application.

References

- 1. The novel anti-rheumatic compound this compound impairs differentiation and function of human pro-inflammatory dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. ard.bmj.com [ard.bmj.com]

- 4. The importance of material selection in the differentiation of monocytes into dendritic cells [insights.bio]

Preclinical Profile of Rabeximod: A Potential Immunomodulator for Multiple Sclerosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rabeximod, a novel small-molecule immunomodulator, has demonstrated therapeutic potential in preclinical models of autoimmune diseases, including multiple sclerosis (MS). This technical guide provides a comprehensive overview of the preclinical research on this compound for the treatment of MS, with a focus on its mechanism of action, efficacy in the experimental autoimmune encephalomyelitis (EAE) animal model, and the experimental protocols utilized in its evaluation. While specific quantitative data from the primary EAE study is not publicly available, this guide synthesizes the existing literature to present a detailed account of this compound's preclinical profile for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound (9-chloro-2,3-dimethyl-6-(N,N-dimethylamino-2-oxoethyl)-6H-indolo[2,3-b]quinoxaline) is a synthetic quinoxaline analogue that has been investigated for its anti-inflammatory and immunomodulatory properties.[1][2] Its primary mechanism of action involves the modulation of key inflammatory cells, particularly macrophages and dendritic cells, which are pivotal in the pathogenesis of autoimmune diseases like multiple sclerosis.[2][3]

Mechanism of Action

Preclinical studies have elucidated that this compound's therapeutic effects stem from its ability to interfere with the activation and differentiation of pro-inflammatory myeloid cells.[3] The drug appears to exert its influence downstream of Toll-like receptor (TLR) signaling, a crucial pathway in the innate immune response that is often dysregulated in autoimmunity.

Key Mechanistic Features:

-

Targeting Macrophages and Dendritic Cells: this compound has been shown to preferentially affect the viability of monocytes and impair their differentiation into pro-inflammatory monocyte-derived macrophages and dendritic cells.

-

Downstream of TLR Signaling: The immunomodulatory effects of this compound are observed following the activation of TLR2 and TLR4, suggesting an interference with the downstream signaling cascade rather than direct receptor antagonism.

-

Inhibition of Pro-inflammatory Mediators: In vitro studies have demonstrated that this compound can reduce the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), by activated immune cells.

-

Impaired Antigen Presentation: By affecting the differentiation and function of antigen-presenting cells (APCs) like dendritic cells, this compound may limit the activation of autoreactive T cells that drive the autoimmune attack in MS.

Signaling Pathway of this compound's Proposed Mechanism of Action

Caption: Proposed mechanism of action of this compound.

Efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) Model

The primary preclinical model for multiple sclerosis is experimental autoimmune encephalomyelitis (EAE), which mimics key aspects of the human disease, including inflammation, demyelination, and neurological deficits.

A key study demonstrated that this compound was effective in preventing the clinical signs of EAE in mice. While the specific quantitative data from this study, such as daily clinical scores and statistical analyses, are not publicly available, the research concluded that this compound efficiently prevented encephalomyelitis. The therapeutic effect was observed to correlate with the timepoint of inflammatory cell migration into the central nervous system (CNS).

Summary of Qualitative Efficacy in the EAE Model

| Parameter | Observation | Reference |

| Clinical Score | This compound administration prevented the development of clinical signs of EAE. | |

| Disease Severity | The treatment reduced the overall severity of the disease in the animal model. | |

| Timing of Effect | The therapeutic effect coincided with the migration of inflammatory cells to the CNS. |

Experimental Protocols

Detailed experimental protocols from the primary EAE study on this compound are not fully available in the public domain. However, based on the published abstract and general methodologies for EAE induction, a representative protocol can be outlined.

General EAE Induction and Treatment Protocol

Caption: Generalized experimental workflow for EAE studies.

Key Methodological Components:

-

Animal Model: The study utilized mouse models of autoimmune diseases, including EAE for multiple sclerosis.

-

EAE Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived antigen, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant (CFA). This is often accompanied by the administration of pertussis toxin to facilitate the entry of inflammatory cells into the CNS.

-

Treatment Administration: this compound or a vehicle control would be administered to the animals, likely starting at or around the time of immunization in a prophylactic treatment paradigm.

-

Clinical Assessment: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the degree of paralysis.

Discussion and Future Directions

The preclinical data suggest that this compound holds promise as a therapeutic agent for multiple sclerosis by targeting the inflammatory cascade mediated by macrophages and dendritic cells. Its efficacy in the EAE model, a cornerstone for MS drug development, provides a strong rationale for further investigation.

However, a notable gap in the publicly available literature is the lack of detailed quantitative data from the pivotal EAE studies. To advance the development of this compound for MS, future research should aim to:

-

Publish Comprehensive Preclinical Data: Detailed dose-response studies, therapeutic window assessments, and comprehensive immunological and histopathological analyses from EAE models would be invaluable to the scientific community.

-

Elucidate the Molecular Target: While the downstream effects on TLR signaling are known, the precise molecular target of this compound remains to be fully characterized.

-

Investigate Chronic and Progressive EAE Models: Evaluating this compound in models that better reflect the progressive stages of MS would provide insights into its potential to address this high unmet medical need.

Conclusion

References

- 1. The novel small molecule drug this compound is effective in reducing disease severity of mouse models of autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces arthritis severity in mice by decreasing activation of inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

Methodological & Application

Application Notes and Protocols for Rabeximod Studies in a Collagen-Induced Arthritis Mouse Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for establishing a collagen-induced arthritis (CIA) mouse model to evaluate the therapeutic efficacy of Rabeximod. The protocols outlined below cover animal selection, CIA induction, clinical and histological assessment, and key molecular assays to investigate the drug's mechanism of action.

Introduction

Collagen-induced arthritis (CIA) is a widely utilized and well-validated preclinical model for rheumatoid arthritis (RA), sharing significant immunological and pathological characteristics with the human disease.[1][2][3][4] This model is invaluable for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic agents like this compound. This compound is an immunomodulatory compound that targets antigen-presenting cells, such as macrophages, to suppress inflammatory responses.[5] Specifically, it has been shown to impair the differentiation of monocytes into pro-inflammatory macrophages and dendritic cells and to inhibit the production of key inflammatory cytokines like TNF-α and IL-6. These application notes will guide researchers in setting up a robust CIA model to study the effects of this compound.

Experimental Design and Workflow

A typical experimental design for evaluating this compound in a CIA mouse model involves several key stages, from animal selection and acclimatization to arthritis induction, treatment, and endpoint analysis.

Protocols

Protocol 1: Establishment of Collagen-Induced Arthritis (CIA)

This protocol is optimized for DBA/1 mice, which are highly susceptible to CIA induced with bovine type II collagen.

Materials:

-

Male DBA/1 mice (7-8 weeks old)

-

Bovine Type II Collagen Solution (2 mg/mL in 0.05 M acetic acid)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (4 mg/mL)

-

Incomplete Freund's Adjuvant (IFA)

-

2 mL glass syringes

-

26G needles

-

Emulsifying needle or device

Procedure:

-

Preparation of Collagen Emulsion (Day 0):

-

To prepare the emulsion for the primary immunization, mix equal volumes of bovine type II collagen solution and Complete Freund's Adjuvant (CFA).

-

Draw the mixture into a glass syringe and expel it into another, connected by an emulsifying needle.

-

Continue this process until a stable, thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

The final concentration will be 1 mg/mL of collagen and 2 mg/mL of M. tuberculosis.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail. This delivers 100 µg of collagen per mouse.

-

-

Preparation of Booster Emulsion (Day 21):

-

Prepare a second emulsion by mixing equal volumes of bovine type II collagen solution and Incomplete Freund's Adjuvant (IFA).

-

-

Booster Immunization (Day 21):

-

Anesthetize the mice.

-

Administer a booster injection of 100 µL of the collagen/IFA emulsion subcutaneously at a different site near the base of the tail.

-

-

Monitoring for Arthritis Onset:

-

Begin daily monitoring for signs of arthritis around day 21. The onset of arthritis typically occurs between days 26 and 35 post-primary immunization.

-

Protocol 2: Clinical Assessment of Arthritis

Regular clinical scoring is crucial for monitoring disease progression and the effects of therapeutic intervention.

Procedure:

-

Visually inspect each paw of the mouse daily or every other day following the booster injection.

-

Score each paw based on the degree of erythema (redness) and edema (swelling) using a standardized scoring system.

-

The scores for each of the four paws are summed to generate a total clinical score for each mouse (maximum score of 16).

Clinical Scoring System:

| Score | Description |

| 0 | Normal paw, no signs of inflammation. |

| 1 | Mild swelling and/or erythema confined to one digit. |

| 2 | Moderate swelling and erythema of several digits or the entire paw. |

| 3 | Severe swelling and erythema of the entire paw. |

| 4 | Maximal inflammation with joint deformity or ankylosis. |

Protocol 3: Histopathological Analysis of Joints

Histological examination of the joints provides a detailed assessment of inflammation, cartilage damage, and bone erosion.

Procedure:

-

At the study's endpoint, euthanize the mice and dissect the hind paws and knee joints.

-

Fix the joints in 10% neutral buffered formalin for 24-48 hours.

-

Decalcify the tissues in a suitable decalcification solution.

-

Process the tissues, embed in paraffin, and cut 4-5 µm sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and pannus formation, and Safranin O to evaluate cartilage integrity.

-

Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion using a semi-quantitative scoring system.

Histological Scoring System:

| Parameter | Score | Description |

| Inflammation | 0-3 | 0: Normal; 1: Mild; 2: Moderate; 3: Severe infiltration of inflammatory cells. |

| Pannus Formation | 0-3 | 0: None; 1: Mild; 2: Moderate; 3: Severe pannus formation. |

| Cartilage Damage | 0-3 | 0: Normal; 1: Mild loss of proteoglycan; 2: Moderate loss; 3: Severe loss and erosion. |

| Bone Erosion | 0-3 | 0: Normal; 1: Small areas of resorption; 2: Moderate erosion; 3: Extensive erosion. |

Protocol 4: Cytokine Profiling

Measurement of systemic or local cytokine levels helps to elucidate the inflammatory state and the effect of this compound.

Procedure:

-

Collect blood via cardiac puncture at the time of euthanasia.

-

Allow the blood to clot and centrifuge to separate the serum.

-

Store serum at -80°C until analysis.

-

Alternatively, joint tissue can be homogenized to measure local cytokine levels.

-

Use a multiplex bead-based immunoassay (e.g., Luminex) or ELISA to quantify the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IFN-γ.

This compound's Proposed Mechanism of Action

This compound is believed to exert its anti-inflammatory effects by targeting the activation of macrophages, a key cell type in the pathogenesis of rheumatoid arthritis. It acts downstream of Toll-like receptor (TLR) signaling, which is crucial for the activation of innate immune cells.

References

Application Notes and Protocols for Assessing Rabeximod's Effect on Cytokine Production via ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeximod is a synthetic quinoxaline compound under investigation as a potential therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis.[1] Its mechanism of action is centered on the modulation of the innate immune response, primarily targeting macrophages and monocytes.[1][2] this compound has been shown to act downstream of Toll-like receptor (TLR) 2 and TLR4 activation, key receptors in initiating inflammatory cascades.[3] This results in a reduction of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators in the pathophysiology of many inflammatory conditions.[4] This document provides a detailed protocol for assessing the in vitro effects of this compound on cytokine production using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Principle of the Assay

The Sandwich ELISA is a highly sensitive and specific method for quantifying cytokine concentrations in biological fluids, such as cell culture supernatants. The assay utilizes a pair of antibodies specific to the target cytokine. A capture antibody is immobilized on the surface of a microplate well. The sample containing the cytokine is added, and the cytokine is captured by the antibody. After washing, a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotin on the detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a colorimetric reaction. The intensity of the color is directly proportional to the concentration of the cytokine in the sample and is measured using a microplate reader.

Data Presentation

The following table summarizes the expected qualitative and potential quantitative effects of this compound on the production of key pro-inflammatory cytokines in Toll-like receptor (TLR)-stimulated peripheral blood mononuclear cells (PBMCs) and monocyte-derived macrophages (MDMs).

| Cell Type | Stimulant | Cytokine | This compound Effect | Time Points of Observed Effect |

| PBMCs | TLR2/TLR4 Ligands | TNF-α | Reduced Production | 24 hours |

| PBMCs | TLR2/TLR4 Ligands | IL-6 | Reduced Production | 24 hours |

| MDMs | TLR2/TLR4 Ligands | TNF-α | Reduced Production | 10, 24, 48, and 72 hours |

| MDMs | TLR2/TLR4 Ligands | IL-6 | Reduced Production | 10, 24, 48, and 72 hours |

Experimental Protocols

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or human monocytic cell line (e.g., THP-1)

-

This compound

-

Lipopolysaccharide (LPS) (TLR4 agonist) or other relevant TLR ligands

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

ELISA kits for human TNF-α and IL-6 (containing capture antibody, detection antibody, recombinant cytokine standards, streptavidin-HRP, and substrate)

-

96-well high-binding ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent/blocking buffer (e.g., PBS with 1% BSA)

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Cell Culture and Treatment

-

Cell Seeding: Seed PBMCs or a human monocytic cell line (e.g., THP-1, differentiated into macrophage-like cells with PMA) in a 96-well cell culture plate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.

-

Pre-incubation with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and further dilute it in cell culture medium to achieve the desired final concentrations. Add the diluted this compound to the cells and incubate for a predetermined period (e.g., 1-2 hours) at 37°C in a 5% CO₂ incubator. Include a vehicle control (medium with the same concentration of the solvent used for this compound).

-

Stimulation: After the pre-incubation period, add the TLR ligand (e.g., LPS at a final concentration of 100 ng/mL) to the wells to induce cytokine production. Maintain an unstimulated control group (cells with medium and vehicle only) and a stimulated control group (cells with medium, vehicle, and TLR ligand).

-

Incubation: Incubate the plate for the desired time points (e.g., 24 hours for PBMCs; 10, 24, 48, and 72 hours for MDMs) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant from each well and store it at -80°C until the ELISA is performed.

ELISA Protocol (for TNF-α and IL-6)

-

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

-

Washing: The next day, wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Sample and Standard Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent. Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate four times with wash buffer.

-

Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate four times with wash buffer.

-

Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in assay diluent and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

-

Washing: Wash the plate five times with wash buffer.

-

Substrate Development: Add 100 µL of the TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color gradient develops in the standards.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

-

Subtract the average absorbance of the blank wells from all other readings.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of the cytokines in the samples by interpolating their absorbance values from the standard curve.

-

Account for any dilution factors used for the samples.

-

Compare the cytokine concentrations in the this compound-treated groups to the stimulated control group to determine the inhibitory effect of this compound.

Visualizations

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. The novel anti-rheumatic compound this compound impairs differentiation and function of human pro-inflammatory dendritic cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces arthritis severity in mice by decreasing activation of inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ard.bmj.com [ard.bmj.com]

Application Note: Flow Cytometry Analysis of Macrophage Polarization After Rabeximod Treatment

Abstract

This application note provides a detailed protocol for the analysis of macrophage polarization following treatment with Rabeximod, a novel immunomodulatory compound. This compound has been shown to impair the differentiation of monocytes into pro-inflammatory macrophages, suggesting a potential role in skewing macrophage populations towards an anti-inflammatory M2 phenotype.[1][2] This document outlines the in vitro generation of M1 and M2 polarized macrophages from human peripheral blood mononuclear cells (PBMCs) and subsequent analysis using multi-color flow cytometry to assess the effects of this compound. Detailed experimental procedures, a representative data presentation table, and diagrams of the experimental workflow and proposed signaling pathway are included to guide researchers in evaluating the immunomodulatory effects of this compound on macrophage polarization.

Introduction

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues.[3][4] The M1 phenotype, typically induced by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS), is characterized by the production of pro-inflammatory cytokines and is involved in pathogen clearance.[4] In contrast, the M2 phenotype, induced by cytokines such as interleukin-4 (IL-4), is associated with tissue repair and immune regulation. An imbalance in M1/M2 macrophage polarization is implicated in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis.

This compound is a small molecule that has demonstrated anti-inflammatory properties by preventing the activation of inflammatory cells, particularly macrophages. It has been shown to act downstream of Toll-like receptor (TLR) stimulation and to impair the differentiation of monocytes into pro-inflammatory macrophages and dendritic cells. This suggests that this compound may modulate macrophage polarization, a hypothesis that can be effectively investigated using flow cytometry. This application note provides a comprehensive guide for researchers to perform in vitro macrophage polarization and analyze the effects of this compound using flow cytometry.

Materials and Reagents

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

Ficoll-Paque™ PLUS

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human M-CSF (Macrophage Colony-Stimulating Factor)

-

Human IFN-γ

-

Lipopolysaccharide (LPS)

-

Human IL-4

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)

-

Fc Block (e.g., Human TruStain FcX™)

-

Fluorochrome-conjugated antibodies (see Table 1)

-

Viability Dye (e.g., Zombie Aqua™ Fixable Viability Kit)

-

Intracellular Staining Buffer Set

-

Flow Cytometer (e.g., BD LSRFortessa™)

-

Flow Cytometry Analysis Software (e.g., FlowJo™)

Experimental Protocols

Isolation of Human Monocytes from PBMCs

-

Dilute fresh human peripheral blood 1:1 with PBS.

-

Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a new conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet and perform monocyte enrichment using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.

-

Count the enriched monocytes and assess viability using a hemocytometer and trypan blue exclusion.

In Vitro Differentiation and Polarization of Macrophages

-

Seed the isolated monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL human M-CSF.

-

Incubate for 6 days at 37°C in a 5% CO2 incubator to allow differentiation into non-polarized M0 macrophages. Replace the medium every 2-3 days.

-

On day 7, polarize the M0 macrophages into M1 and M2 phenotypes:

-

M1 Polarization: Add 20 ng/mL IFN-γ and 100 ng/mL LPS.

-

M2 Polarization: Add 20 ng/mL IL-4.

-

Control (M0): Continue culture in M-CSF-containing medium.

-

-

Simultaneously, treat a set of M1 and M2 polarizing cultures with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).

-

Incubate for an additional 24-48 hours.

Flow Cytometry Staining and Analysis

-

Harvest the macrophages by gently scraping and washing with cold PBS.

-

Transfer the cell suspension to FACS tubes.

-

Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cells in 100 µL of FACS buffer containing a viability dye and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with FACS buffer.

-

Perform Fc blocking by incubating the cells with an Fc block reagent for 10 minutes at 4°C.

-

Add the cocktail of fluorochrome-conjugated antibodies for surface markers (see Table 1 for a suggested panel) and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer.

-

For intracellular staining (e.g., for iNOS), fix and permeabilize the cells using an intracellular staining buffer set according to the manufacturer's protocol.

-

Add the intracellular antibody and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells and resuspend in FACS buffer for acquisition on a flow cytometer.

-

Acquire at least 50,000 events per sample.

-

Analyze the data using flow cytometry analysis software. Gate on live, single cells and then analyze the expression of M1 and M2 markers.

Data Presentation

The quantitative data from the flow cytometry analysis can be summarized in a table for easy comparison of the effects of this compound on macrophage polarization.

Table 1: Flow Cytometry Panel for Macrophage Polarization Analysis

| Marker | Fluorochrome | Cellular Location | Phenotype |

|---|---|---|---|

| CD14 | PE | Surface | Monocyte/Macrophage |

| CD68 | APC | Intracellular | Pan-Macrophage |

| HLA-DR | FITC | Surface | M1 |

| CD80 | PerCP-Cy5.5 | Surface | M1 |

| CD86 | BV421 | Surface | M1 |

| iNOS | PE-Cy7 | Intracellular | M1 |

| CD163 | APC-R700 | Surface | M2 |

| CD206 | BV605 | Surface | M2 |

| Arginase-1 | Alexa Fluor 647 | Intracellular | M2 |

| Viability Dye | Zombie Aqua™ | --- | Live/Dead |

Table 2: Hypothetical Flow Cytometry Data Summary of this compound Treatment on Macrophage Polarization

| Treatment Group | % CD80+ (M1) | % CD206+ (M2) | M1/M2 Ratio |

|---|---|---|---|

| M0 (Unstimulated) | 5.2 ± 1.1 | 8.3 ± 2.5 | 0.63 |

| M1 (IFN-γ + LPS) | 85.6 ± 4.3 | 10.1 ± 3.1 | 8.48 |

| M1 + this compound (1 µM) | 62.3 ± 5.8* | 15.7 ± 4.2 | 3.97* |